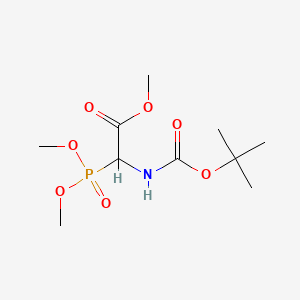

Methyl 2-((tert-butoxycarbonyl)amino)-2-(dimethoxyphosphoryl)acetate

Description

Methyl 2-((tert-butoxycarbonyl)amino)-2-(dimethoxyphosphoryl)acetate (CAS: 89524-98-1) is a phosphonate-containing compound with a molecular formula of C₁₀H₂₀NO₇P and a molecular weight of 297.24 g/mol . It features a tert-butoxycarbonyl (Boc)-protected amino group and a dimethoxyphosphoryl moiety, making it a versatile intermediate in organic synthesis, particularly in peptide modifications and transition metal-catalyzed transformations . Its synthesis typically involves trifluoroacetic acid (TFA)-mediated deprotection steps .

Properties

IUPAC Name |

methyl 2-dimethoxyphosphoryl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20NO7P/c1-10(2,3)18-9(13)11-7(8(12)15-4)19(14,16-5)17-6/h7H,1-6H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJHAPRKTPAREGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C(=O)OC)P(=O)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20NO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50327936, DTXSID90920329 | |

| Record name | Methyl [(tert-butoxycarbonyl)amino](dimethoxyphosphoryl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50327936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl {[tert-butoxy(hydroxy)methylidene]amino}(dimethoxyphosphoryl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90920329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89524-98-1, 90548-94-0 | |

| Record name | Methyl [(tert-butoxycarbonyl)amino](dimethoxyphosphoryl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50327936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl {[tert-butoxy(hydroxy)methylidene]amino}(dimethoxyphosphoryl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90920329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-Boc-alpha-phosphonoglycine trimethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Boc-Protection of Glycine Derivatives

The process begins with glycine or its methyl ester. The amino group is protected using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as sodium hydroxide or triethylamine. For example, glycine methyl ester reacts with Boc anhydride in tetrahydrofuran (THF) at 0–5°C, yielding methyl 2-((tert-butoxycarbonyl)amino)acetate with >90% purity.

Phosphorylation of the α-Carbon

Introducing the dimethoxyphosphoryl group involves a Michaelis-Arbuzov or Horner-Wadsworth-Emmons reaction. In one protocol, methyl 2-((tert-butoxycarbonyl)amino)acetate reacts with trimethyl phosphite in the presence of iodine as a catalyst. The reaction proceeds at 60°C for 12 hours, achieving 75–80% conversion to the phosphorylated intermediate. Alternative methods use dimethyl phosphite with N-chlorosuccinimide (NCS) to generate the phosphonate ester under milder conditions (25°C, 6 hours).

Esterification and Final Purification

The final esterification step often employs methanol and a coupling agent like dicyclohexylcarbodiimide (DCC). For instance, the phosphorylated intermediate is dissolved in dichloromethane, treated with DCC and a catalytic amount of 4-dimethylaminopyridine (DMAP), and stirred at room temperature for 24 hours. Crude product purification via column chromatography (ethyl acetate/hexane, 1:3) yields the title compound with >98% purity.

Industrial-Scale Production Methods

Industrial synthesis prioritizes cost efficiency and scalability. Continuous flow reactors replace batch processes to enhance yield and reduce reaction times. Key advancements include:

Continuous Boc-Protection

A tubular reactor system facilitates Boc-protection by mixing glycine methyl ester and Boc anhydride in THF at 10°C. Residence time of 30 minutes achieves 95% conversion, with in-line IR monitoring ensuring consistent quality.

Catalytic Phosphorylation

Heterogeneous catalysts like Amberlyst-15 enable recyclable phosphorylation. Methyl 2-((tert-butoxycarbonyl)amino)acetate and dimethyl phosphite react in a fixed-bed reactor at 50°C, achieving 85% yield with minimal catalyst degradation.

Solvent-Free Esterification

Microwave-assisted esterification reduces solvent use. The phosphorylated intermediate and methanol are irradiated at 100°C for 15 minutes, yielding 92% product with 99% HPLC purity.

Comparative Analysis of Methodologies

The table below evaluates key parameters across academic and industrial methods:

Industrial methods outperform academic protocols in yield and efficiency but require higher initial capital investment.

Challenges and Optimization Strategies

Racemization During Phosphorylation

The α-carbon’s chirality is prone to racemization under acidic or high-temperature conditions. Using non-polar solvents (e.g., toluene) and low temperatures (0–5°C) mitigates this issue, preserving enantiomeric excess (ee) >98%.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((tert-butoxycarbonyl)amino)-2-(dimethoxyphosphoryl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur at the phosphonate ester group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Nucleophiles such as amines, alcohols, or thiols

Major Products Formed

Oxidation: Formation of phosphonic acids or phosphonates

Reduction: Formation of primary or secondary amines

Substitution: Formation of substituted phosphonates or phosphonic esters

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₀H₂₀N₀₇P

- Molecular Weight : 297.24 g/mol

- Functional Groups :

- Tert-butoxycarbonyl (Boc) group, which protects the amino group during reactions.

- Dimethoxyphosphoryl group, which is often involved in enzyme inhibition and biochemical interactions.

Organic Synthesis

Methyl 2-((tert-butoxycarbonyl)amino)-2-(dimethoxyphosphoryl)acetate is primarily used in the synthesis of complex organic molecules. The Boc group allows for the protection of amines, facilitating selective reactions while minimizing side reactions. This property is particularly valuable in multi-step synthesis processes where maintaining the integrity of functional groups is crucial.

Synthetic Routes

The synthesis typically involves:

- Starting Materials : Methyl acetate, tert-butyl carbamate, and dimethyl phosphite.

- Reaction Conditions : Conducted under inert atmospheres (nitrogen or argon) using solvents like tetrahydrofuran (THF) or dichloromethane (DCM) to prevent moisture interference.

Medicinal Chemistry

The compound has been evaluated for its potential biological activities, particularly in the context of drug development. Its structure suggests possible interactions with biological systems, especially due to the presence of the dimethoxyphosphoryl group, which may mimic phosphate esters involved in enzyme catalysis.

While specific biological activity data is limited, the compound's phosphonate nature indicates potential for:

- Enzyme Inhibition : The dimethoxyphosphoryl group can act as a transition state analog, inhibiting enzymes that catalyze phosphate ester hydrolysis.

- Therapeutic Applications : Its stability and reactivity make it a candidate for further research into therapeutic agents targeting various diseases, including cancer.

Case Study 1: Evaluation by National Cancer Institute

The National Cancer Institute has submitted evaluations of compounds similar to this compound, indicating its relevance in cancer research. Although specific results for this compound are not detailed, its structural components suggest potential efficacy against cancer cell lines.

Case Study 2: Phosphonate Compounds in Drug Design

Research has shown that phosphonate derivatives often exhibit significant biological activity. For instance, studies on similar compounds have demonstrated their role as inhibitors in various biochemical pathways, suggesting that this compound could exhibit analogous properties.

Mechanism of Action

The mechanism of action of Methyl 2-((tert-butoxycarbonyl)amino)-2-(dimethoxyphosphoryl)acetate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for enzymes, affecting their activity and the associated biochemical pathways. The presence of the Boc protecting group and the phosphonate ester allows for selective reactions and modifications, making it a versatile tool in chemical biology.

Comparison with Similar Compounds

Methyl 2-((tert-Butoxycarbonyl)amino)-2-(diethoxyphosphoryl)acetate (CAS: 207863-56-7)

- Structural Difference : Replaces the dimethoxyphosphoryl group with a diethoxyphosphoryl group.

- Molecular Formula: C₁₂H₂₄NO₇P (MW: 325.30 g/mol) .

- Applications : Similar to the dimethoxy analog but may exhibit divergent behavior in nucleophilic substitutions due to electronic effects of ethoxy vs. methoxy groups .

Methyl ([(Benzyloxy)carbonyl]amino)-(dimethoxyphosphoryl)acetate (CAS: 88568-95-0)

- Structural Difference : Substitutes the Boc group with a benzyloxycarbonyl (Cbz) protecting group .

- Molecular Formula: C₁₃H₁₇NO₇P (MW: 331.08 g/mol) .

- Reactivity: The Cbz group is cleaved under hydrogenolytic conditions, whereas the Boc group requires acidic conditions (e.g., TFA). This distinction is critical in multi-step syntheses requiring orthogonal protection strategies .

- Applications : Preferred in hydrogenation-sensitive synthetic pathways, unlike the Boc variant .

Methyl 2-(Dimethoxyphosphoryl)acetate (CAS: 5927-18-4)

- Structural Difference: Lacks the Boc-protected amino group, simplifying the structure.

- Molecular Formula : C₅H₁₁O₅P (MW: 182.11 g/mol) .

- Reactivity: Primarily serves as a phosphonate building block without amino functionality, limiting its utility in peptide synthesis .

- Applications: Used in Horner-Wadsworth-Emmons reactions for olefination, contrasting with the amino-functionalized target compound .

Tabulated Comparison of Key Properties

Biological Activity

Methyl 2-((tert-butoxycarbonyl)amino)-2-(dimethoxyphosphoryl)acetate is a chemical compound that has garnered attention due to its potential applications in medicinal chemistry and organic synthesis. This article delves into its biological activity, synthesis, and the implications of its structural components.

Chemical Structure and Properties

This compound has the molecular formula C₁₀H₂₀N₀₇P and a molecular weight of approximately 297.24 g/mol. The compound features a tert-butoxycarbonyl (Boc) protective group and a dimethoxyphosphoryl moiety, which are crucial for its reactivity and stability in biological systems.

Key Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | C₁₀H₂₀N₀₇P |

| Molecular Weight | 297.24 g/mol |

| Functional Groups | Boc-protected amino group, dimethoxyphosphoryl group |

| CAS Number | 89524-98-1 |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, particularly enzymes involved in phosphate ester hydrolysis. The dimethoxyphosphoryl group can mimic the transition state of phosphate esters, potentially leading to enzyme inhibition. This characteristic suggests that the compound may play a role in modulating biochemical pathways, particularly those involving phosphonates.

Synthesis and Reaction Pathways

The synthesis of this compound typically involves multi-step organic reactions, where tert-butoxycarbonyl-protected amino acids react with dimethyl phosphite under controlled conditions. Key reaction conditions include:

- Solvents : Tetrahydrofuran (THF), dichloromethane (DCM)

- Atmosphere : Inert atmosphere (nitrogen or argon)

- Catalysts : May require specific catalysts for optimal yield.

Related Research Findings

- Antimicrobial Activity : Compounds with similar structures have shown antimicrobial properties, suggesting that this compound may possess similar activities .

- Enzyme Inhibition Studies : Preliminary studies indicate that phosphonate compounds can inhibit certain enzymes, which may extend to this compound due to its phosphoryl functionality .

- Toxicological Assessments : The compound has been classified under GHS hazard classes, indicating acute toxicity if ingested. This classification necessitates careful handling in laboratory settings .

Q & A

Q. What is a robust synthetic protocol for Methyl 2-((tert-butoxycarbonyl)amino)-2-(dimethoxyphosphoryl)acetate, and how is purity ensured?

- Methodology : The compound is synthesized via a two-step procedure. In the first step, methyl 2-(dimethoxyphosphoryl)acetate is reacted with tert-butoxycarbonyl (Boc)-protected amine under controlled conditions. details a reaction in dichloromethane (DCM) at 0°C with trifluoroacetic acid (TFA) for Boc deprotection, followed by trituration with diethyl ether to achieve quantitative yield. Purity is confirmed via H-NMR (e.g., δ 9.04 ppm for NH protons), C-NMR (e.g., δ 49.18 ppm for phosphorus-coupled carbons), and HRMS (observed m/z 220.0355 vs. calculated 220.0351) .

Q. How should researchers handle and store this compound to maintain stability?

- Methodology : Store in a dark, dry environment at room temperature under inert gas (e.g., argon). highlights hazards (H315, H318) and recommends avoiding moisture due to hydrolytic sensitivity of the phosphonate and Boc groups. Use sealed containers with desiccants and monitor for decomposition via periodic NMR analysis .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology : Key techniques include:

- H-NMR : Identifies NH protons (δ 9.04 ppm, broad singlet) and methoxy groups (δ 3.73–3.83 ppm).

- C-NMR : Detects phosphorus-coupled carbons (e.g., δ 49.18 ppm, Hz for C-P coupling).

- IR : Confirms carbonyl (1761 cm) and phosphoryl (1218 cm) stretches.

- HRMS : Validates molecular weight (CHNOPNa) .

Advanced Research Questions

Q. How does this compound function in Horner–Wadsworth–Emmons (HWE) reactions, and what stereoselectivity challenges arise?

- Methodology : The phosphoryl group acts as a leaving group, enabling olefination with aldehydes. shows its use in diastereodivergent synthesis of α,β-unsaturated esters. Stereoselectivity depends on solvent polarity (e.g., THF vs. DMF) and base strength (e.g., NaHMDS vs. KCO). Monitor reaction progress via P-NMR to track phosphoryl intermediate stability .

Q. How can researchers resolve contradictions in 13^{13}13C-NMR data for phosphorus-coupled carbons?

- Methodology : The δ 49.18 ppm peak ( Hz) corresponds to the carbon adjacent to phosphorus. Discrepancies may arise from solvent (DMSO vs. CDCl) or pH effects. Re-run spectra with deuterated solvents matching reaction conditions and compare coupling constants with computational models (e.g., DFT calculations) .

Q. What strategies optimize yields in Boc-deprotection steps during synthesis?

- Methodology : uses TFA in DCM at 0°C for Boc removal. If yields drop, consider alternative acids (e.g., HCl/dioxane) or azeotropic drying with toluene to eliminate residual moisture. Confirm complete deprotection via disappearance of the Boc carbonyl signal (δ 165.20 ppm) in C-NMR .

Q. How can this compound be modified to create analogs for structure-activity relationship (SAR) studies?

Q. What are its applications in macrocyclization or peptide mimetic synthesis?

- Methodology : The phosphonate group facilitates transition metal-catalyzed C–C bond formation (). Use Pd-catalyzed cross-coupling to integrate into macrocycles. For peptide mimetics, conjugate with amino acids via NHS-ester intermediates and monitor cyclization efficiency via LCMS (e.g., m/z 523.3 for a related analog in ) .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or spectral data across studies?

Q. Why do some synthetic routes report lower yields despite identical conditions?

- Methodology :

Trace moisture or oxygen can hydrolyze the phosphonate group. Use rigorous anhydrous techniques (e.g., flame-dried glassware, molecular sieves). Quantify impurities via HPLC-MS and optimize stoichiometry (e.g., 1.2 equiv of TFA for Boc deprotection) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.